1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride
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Overview
Description
1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride is a biochemical compound used primarily in proteomics research. It has the molecular formula C10H13ClN2O2S HCl and a molecular weight of 297.2 . This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a 2-chlorophenylsulfonyl group.
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride typically involves the reaction of 1-(2-chlorophenyl)sulfonyl chloride with piperazine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or sulfides.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: The compound is used as a reagent in the study of protein structures and functions.
Pharmacological Studies: It is used to investigate the effects of piperazine derivatives on various biological systems.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
1-[(2-Chlorophenyl)sulfonyl]piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(3-Chlorophenyl)piperazine: Similar in structure but with the chlorine atom in the 3-position.
1-(4-Chlorophenyl)piperazine: Similar in structure but with the chlorine atom in the 4-position.
1-(2-Trifluoromethylphenyl)piperazine: Similar in structure but with a trifluoromethyl group instead of a chlorine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O2S.ClH/c11-9-3-1-2-4-10(9)16(14,15)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVCTUBDAGMLJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049791-62-9 |
Source
|
Record name | 1-(2-chlorobenzenesulfonyl)piperazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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